molecular formula C13H16N2O B1603710 1-Methylspiro[indoline-3,4'-piperidin]-2-one CAS No. 67677-81-0

1-Methylspiro[indoline-3,4'-piperidin]-2-one

Cat. No. B1603710
CAS RN: 67677-81-0
M. Wt: 216.28 g/mol
InChI Key: VZIOGCSCMHCRQH-UHFFFAOYSA-N
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Description

1-Methylspiro[indoline-3,4’-piperidin]-2-one is a heterocyclic compound with the following chemical structure: .


Molecular Structure Analysis

The molecular formula of 1-Methylspiro[indoline-3,4’-piperidin]-2-one is C13H18N2 . It features a spirocyclic structure, where the indoline and piperidinone moieties are fused together. The spiro center provides rigidity to the molecule, influencing its biological activity .


Chemical Reactions Analysis

1-Methylspiro[indoline-3,4’-piperidin]-2-one can participate in various chemical reactions, including oxidation , reduction , and substitution reactions. Researchers have investigated its reactivity with different reagents to explore its synthetic versatility and potential applications .


Physical And Chemical Properties Analysis

  • Stability : It should be stored in a dark place, sealed, and kept at temperatures between 2°C and 8°C .

Scientific Research Applications

1. Antitumor and Antiproliferative Activities

A series of aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, including 1'-methylspiro[indoline-3,4'-piperidine]-2-one derivatives, were synthesized and tested for their pharmacological and antitumor activities. Notably, compounds in this series have shown promise as c-Met/ALK dual inhibitors with significant tumor growth inhibition in various models, and as potent antiproliferative agents against different cancer cell lines (Li et al., 2013). Another study involved the design, synthesis, and evaluation of 1'-methylspiro[indoline-3,4'-piperidine] derivatives for their antiproliferative activities, showcasing their potential as anti-tumor agents (Li et al., 2020).

2. Synthesis and Structural Analysis

Research into the synthesis strategies for spiro[indoline-3,4'-piperidine] and its derivatives has been extensive due to their significance in various bioactive compounds. Studies have focused on efficient methods to synthesize these compounds, revealing their structural complexity and potential for various biological applications. For instance, diastereoselective syntheses of spiro[indoline-3,4'-pyridin]-2-yl)carbamates were explored, showcasing the versatility of these compounds in organic synthesis (Liang et al., 2020). Other studies have detailed the synthesis of related spiro compounds, highlighting their relevance in medicinal chemistry and drug design (Xie et al., 2004; Freund & Mederski, 2000).

3. Discovery of Antimicrobial Agents

Research has also led to the discovery of spiro[indoline-3,4'-piperidine] derivatives with antimicrobial properties. Compounds in this series have been synthesized and tested for their efficacy against various bacterial and fungal strains, with some showing significant antimicrobial activity. The development of these compounds represents a potential avenue for new treatments against resistant strains of bacteria and fungi (Dandia et al., 2013; Kumar et al., 2008).

Safety And Hazards

  • MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-methylspiro[indole-3,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13/h2-5,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIOGCSCMHCRQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C3(C1=O)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70616117
Record name 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylspiro[indoline-3,4'-piperidin]-2-one

CAS RN

67677-81-0
Record name 1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70616117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
F Shirai, A Mizutani, Y Yashiroda… - Journal of Medicinal …, 2020 - ACS Publications
Tankyrases (TNKS/TNKS2) belong to the poly(ADP-ribose) polymerase family. Inhibition of their enzymatic activities attenuates the Wnt/β-catenin signaling, which plays an important …
Number of citations: 26 pubs.acs.org
S Liu, C Huang, C Huang, Y Huang, Y Yu… - Journal of Enzyme …, 2023 - Taylor & Francis
Clinical treatment by FDA-approved ROS1/ALK inhibitor Crizotinib significantly improved the therapeutic outcomes. However, the emergence of drug resistance, especially driven by …
Number of citations: 5 www.tandfonline.com

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